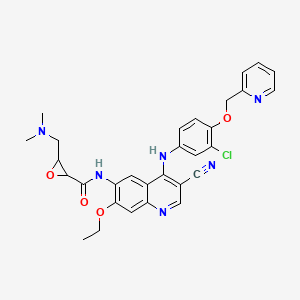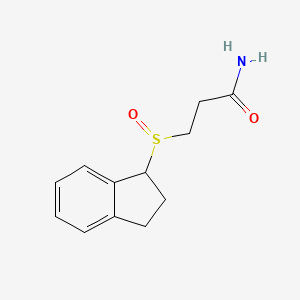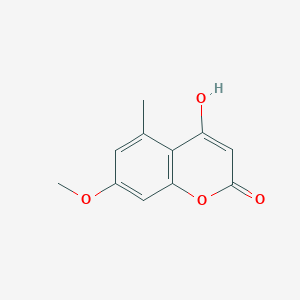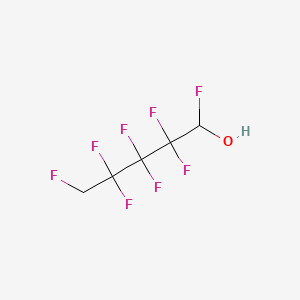
2,5-Dichloro-4-ethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and an ethoxy group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-ethoxybenzoic acid typically involves the chlorination of 4-ethoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 4-ethoxybenzoic acid is continuously fed along with chlorine gas. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,5-Dichloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation, due to the presence of electron-withdrawing chlorine atoms.
Reduction: The compound can be reduced to form 2,5-dichloro-4-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form 2,5-dichloro-4-ethoxybenzaldehyde using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nitration: 2,5-Dichloro-4-ethoxy-3-nitrobenzoic acid.
Reduction: 2,5-Dichloro-4-ethoxybenzyl alcohol.
Oxidation: 2,5-Dichloro-4-ethoxybenzaldehyde.
科学的研究の応用
2,5-Dichloro-4-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
2,5-Dichlorobenzoic acid: Similar structure but lacks the ethoxy group.
4-Ethoxybenzoic acid: Similar structure but lacks the chlorine atoms.
2,4-Dichlorobenzoic acid: Similar structure but chlorine atoms are at different positions.
Uniqueness
2,5-Dichloro-4-ethoxybenzoic acid is unique due to the presence of both chlorine atoms and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards electrophilic substitution and potential biological activities.
特性
分子式 |
C9H8Cl2O3 |
|---|---|
分子量 |
235.06 g/mol |
IUPAC名 |
2,5-dichloro-4-ethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
KEUDLGXJFJJDSU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)



![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)

![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)



![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
